molecular formula C10H13NO3S B601608 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid CAS No. 153886-68-1

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

Cat. No.: B601608
CAS No.: 153886-68-1
M. Wt: 227.28
InChI Key:
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Description

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a potent inhibitor of thrombin’s activities in vitro and demonstrates potent oral anti-thrombotic potencies in three rat models of thrombosis .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO3S . The average mass is 223.248 Da and the monoisotopic mass is 223.030319 Da .


Physical and Chemical Properties Analysis

The melting point of this compound is 255 °C (decomp). The density is predicted to be 1.298±0.06 g/cm3. The pKa is predicted to be -1.30±0.40 .

Scientific Research Applications

Catalytic Applications

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has shown significant promise as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. It facilitates the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates through a clean, simple, and high-yield process. This synthesis involves a one-pot condensation of dimedone with aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium acetate under solvent-free conditions. The catalyst can be recycled and reused multiple times without a significant reduction in activity, highlighting its efficiency and sustainability (Khaligh, 2014).

Heterocyclic Multicomponent Reactions

Nano-zirconia-supported sulfonic acid [nano-ZrO2-SO3H (n-ZrSA)] has been synthesized by immobilizing sulfonic acid groups on the surface of nano zirconium dioxide. This novel heterogeneous reusable solid acid nanocatalyst has been effectively utilized in various heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline, 1,8-dioxo-decahydroacridine, polyhydroquinoline, and 1,8-dioxo-octahydroxanthene derivatives. Its high reusability, low cost, low toxicity, ease of preparation, good stability, and operational simplicity make n-ZrSA a noteworthy catalyst in this context (Amoozadeh et al., 2016).

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVSYYMMRPVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 g (90 mmoles) of 3-methylquinoline-8-sulphonic acid is placed in a mixture of 200 ml of water and 25 ml of 12N hydrochloric acid. 6 g of 5% rhodium on charcoal catalyst is added and the reaction mixture is heated at 70° C. for 16 hours. The catalyst is filtered and washed with hot water and the filtrate is evaporated to provide a residue which is dissolved in 50 ml of ethanol. After evaporation of ethanol the residue is dried over phosphorus pentoxide at 50° C. 14 g of product is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

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